molecular formula C2H6Si B577268 Silacyclopropane CAS No. 157-21-1

Silacyclopropane

Cat. No.: B577268
CAS No.: 157-21-1
M. Wt: 58.155
InChI Key: JPBJMYVOQWDQNS-UHFFFAOYSA-N
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Description

Silacyclopropane is a three-membered ring compound containing silicon and carbon atoms It is a highly strained molecule due to the small ring size, which imparts unique reactivity and properties

Preparation Methods

Synthetic Routes and Reaction Conditions: Silacyclopropane can be synthesized through several methods. One common approach involves the reaction of dichlorosilanes with magnesium to form this compound derivatives . Another method includes the insertion of carbonyl compounds into the silicon-carbon bond of this compound . These reactions typically require specific conditions such as the presence of a catalyst and controlled temperatures.

Industrial Production Methods: Industrial production of this compound often involves the use of dichlorosilanes as precursors. The process includes the reductive dehalogenation of dichlorosilanes using magnesium metal, followed by purification steps to isolate the desired this compound .

Chemical Reactions Analysis

Types of Reactions: Silacyclopropane undergoes various types of reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include peroxides and oxygen.

    Reduction: Reducing agents such as magnesium are used.

    Substitution: Reactions with aldehydes and alkynes often require catalysts and specific solvents.

Major Products:

    Oxidation: Silacyclopropyl cations.

    Reduction: Silylenes.

    Substitution: Various carbon-carbon bond-forming products.

Scientific Research Applications

Silacyclopropane has numerous applications in scientific research:

Mechanism of Action

Silacyclopropane is compared with other similar compounds such as silacyclobutanes and cyclotrisilanes . While silacyclobutanes also contain silicon and carbon in a ring structure, they have a four-membered ring, which imparts different reactivity and stability. Cyclotrisilanes, on the other hand, have three silicon atoms in the ring, leading to unique properties and applications.

Comparison with Similar Compounds

  • Silacyclobutanes
  • Cyclotrisilanes
  • Dichlorosilanes

Silacyclopropane stands out due to its high strain energy and reactivity, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

silirane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H6Si/c1-2-3-1/h1-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBJMYVOQWDQNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[SiH2]1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H6Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

58.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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